11-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique fusion of benzothiophene, triazole, and pyrimidine rings, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common route includes:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of 2-bromo-1-(methylthio)benzene with ethyl acetoacetate under basic conditions.
Construction of the Triazole Ring: The benzothiophene intermediate undergoes a cyclization reaction with hydrazine hydrate and formic acid to form the triazole ring.
Pyrimidine Ring Formation: The final step involves the condensation of the triazole intermediate with 4-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
11-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 11-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has potential as a bioactive molecule. Its heterocyclic structure is reminiscent of many pharmacologically active compounds, suggesting possible applications in drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to the development of new treatments for various diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its unique electronic structure.
Mechanism of Action
The mechanism of action of 11-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The compound’s heterocyclic rings could facilitate binding to active sites, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like benzothiophene itself or its derivatives share the benzothiophene core but lack the additional triazole and pyrimidine rings.
Triazole Derivatives: Compounds such as 1,2,4-triazole share the triazole ring but differ in the rest of the structure.
Pyrimidine Derivatives: Compounds like pyrimidine or its derivatives share the pyrimidine ring but lack the benzothiophene and triazole components.
Uniqueness
What sets 11-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of three different heterocyclic rings. This fusion imparts distinct electronic and steric properties, potentially leading to unique reactivity and biological activity not seen in simpler analogs.
benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, making it a valuable compound for further research and development across various scientific disciplines.
Properties
Molecular Formula |
C17H15N5S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
15-methyl-4-pyridin-4-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C17H15N5S/c1-10-3-2-4-12-13(10)14-16-20-15(11-5-7-18-8-6-11)21-22(16)9-19-17(14)23-12/h5-10H,2-4H2,1H3 |
InChI Key |
PLDBBUKDCZQSCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C(S2)N=CN4C3=NC(=N4)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.